Orazipone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137109-78-5 |
|---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
InChI Key |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Other CAS No. |
137109-78-5 |
Synonyms |
OR 1384 OR-1384 OR1384 orazipone |
Origin of Product |
United States |
Synthetic Chemistry and Analog Design
Methodologies for Orazipone Synthesis
While detailed, step-by-step laboratory protocols for the synthesis of this compound (OR-1384; 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione) were not extensively detailed in the search results, the context of the research suggests standard organic synthesis techniques are employed. The chemical structure of this compound indicates it is a benzylidene derivative of pentane-2,4-dione, featuring a methylsulfonyl group on the benzylidene ring. nih.gov
The synthesis of similar β-dicarbonyl compounds and benzylidene derivatives often involves condensation reactions. For instance, the Knoevenagel condensation is a common method for synthesizing α,β-unsaturated carbonyl compounds by reacting an active methylene (B1212753) compound (like pentane-2,4-dione) with an aldehyde or ketone (in this case, a substituted benzaldehyde). General organic chemistry principles and techniques, such as those described for various synthesis reactions including those involving active methylene compounds, are likely applicable to the synthesis of this compound. youtube.com
The synthesis of related compounds and derivatives in medicinal chemistry often utilizes strategies like the Boc strategy in peptide synthesis or other established coupling and functionalization reactions depending on the specific structural motifs being assembled. ethz.ch The presence of the methylsulfonyl group on the benzylidene ring would require the synthesis or commercial availability of the appropriately substituted benzaldehyde (B42025) precursor.
Design and Elaboration of this compound Derivatives and Analogs
The design and elaboration of this compound derivatives and analogs are driven by the desire to understand the structure-activity relationship (SAR) and potentially improve its anti-inflammatory efficacy or modify its properties. oncodesign-services.com this compound's anti-inflammatory effects are linked to its sulfhydryl-modulating property. nih.gov Therefore, modifications often focus on the benzylidene moiety and its substituents, as well as potential alterations to the pentane-2,4-dione core, while considering the impact on the molecule's interaction with thiol groups.
One notable derivative mentioned in the literature is OR-1958, which is identified as 3-[3-chlorine-4-(methylsulfonyl)benzylidene]pentane-2,4-dione. nih.gov This indicates that a strategy for analog design involves modifying the substitution pattern on the benzylidene ring. In the case of OR-1958, a chlorine atom is introduced at the meta position relative to the methylsulfonyl group. nih.gov Studies comparing this compound (OR-1384) and OR-1958 have shown that OR-1958 can exhibit more effective anti-allergic activity in certain in vitro studies, such as inhibiting histamine (B1213489) release from mast cells. nih.gov Both compounds inhibited iNOS expression and NO production in a concentration-dependent manner. nih.gov
The design of analogs is often guided by SAR studies, which aim to correlate structural changes with biological activity. oncodesign-services.com For this compound, this would involve synthesizing a series of compounds with variations in the substituents on the benzylidene ring or potentially modifications to the pentane-2,4-dione part of the molecule, and then evaluating their effects on relevant biological targets, such as inflammatory transcription factors like NF-κB and STAT1, or the expression of iNOS. nih.govchemdiv.comchemdiv.com The observation that a non-thiol-modulating analog of this compound did not inhibit iNOS expression and NO production highlights the importance of the thiol-modulating property for its activity. nih.gov
Structure-activity relationship studies are fundamental in drug discovery and involve the synthesis and testing of structurally related compounds to identify features that influence biological activity. oncodesign-services.com This iterative process of synthesis and biological evaluation allows researchers to refine the chemical structure to optimize desired properties.
Strategies for Modifying the Thiol-Modulating Moiety
This compound's activity is intrinsically linked to its ability to modulate sulfhydryl groups. nih.gov The α,β-unsaturated carbonyl system within the benzylidene-pentane-2,4-dione structure is likely responsible for this thiol reactivity, potentially undergoing Michael addition with free thiol groups on proteins or other biomolecules. Strategies for modifying this thiol-modulating moiety would focus on altering the reactivity or accessibility of this electrophilic center.
Possible strategies could include:
Altering the linker between the benzylidene and dione (B5365651) moieties: Modifications to the carbon chain connecting the two main rings could affect the conformation of the molecule and the presentation of the α,β-unsaturated carbonyl group to its biological targets.
Modifying the pentane-2,4-dione core: Changes to the substituents on the pentane-2,4-dione part could also influence the electronic or steric environment around the reactive center.
Research on other compounds that interact with thiols, such as curcuminoids, demonstrates that the α,β-unsaturated carbonyl moiety is a key site for reaction with thiol groups. mdpi.com The reactivity can be influenced by the surrounding chemical environment and the concentration of thiol compounds. mdpi.com Strategies for modifying thiol-reactive compounds often involve subtle changes to the electrophilic center or the introduction of groups that can influence the reaction with thiols. wipo.int
The goal of modifying the thiol-modulating moiety in this compound analogs would be to fine-tune its reactivity and selectivity towards specific protein thiols involved in inflammatory pathways, such as those on transcription factors like NF-κB and STAT1, or enzymes like iNOS. nih.govchemdiv.comchemdiv.com This could potentially lead to compounds with improved efficacy or a more targeted mechanism of action.
Molecular Mechanisms of Action
Modulation of Inflammatory Transcription Factor Activation
Orazipone has been shown to extensively prevent the activation of NF-κB and STAT1, which are crucial transcription factors for the induction of iNOS. nih.govpatsnap.com
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a family of transcription factors that plays a critical role in regulating the expression of numerous genes involved in inflammatory and immune responses. wikipedia.orgmdpi.com In unstimulated cells, NF-κB dimers are typically sequestered in the cytoplasm through association with inhibitory proteins called IκBs. wikipedia.orgdovepress.combu.edu Activation of NF-κB involves the degradation of IκBs, allowing NF-κB to translocate into the nucleus and bind to DNA. wikipedia.orgdovepress.comatlasgeneticsoncology.org this compound has been observed to inhibit NF-κB activation. nih.govpatsnap.com
Effects on NF-κB Nuclear Translocation
Research indicates that this compound prevents the activation of NF-κB induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.govpatsnap.com While some compounds inhibit NF-κB by blocking its nuclear translocation, the specific effects of this compound on NF-κB nuclear translocation have been investigated. Studies on a related compound, thiacremonone, which also interacts with sulfhydryl groups, showed inhibition of p50 and p65 nuclear translocation. nih.gov Another study noted that oroxylin A suppressed JAK2-mediated STAT1 phosphorylation but did not affect LPS-induced NF-κB-p65 nuclear translocation. plos.orgresearchgate.net The primary mechanism by which this compound affects NF-κB appears to involve inhibiting its DNA binding activity. bu.edu
Interaction with Sulfhydryl Groups of NF-κB Molecules
This compound is described as a novel sulfhydryl-modulating compound. nih.govpatsnap.com This property appears to be critical in mediating its anti-inflammatory effects. nih.govpatsnap.com The inhibition of NF-κB activity by certain sulfhydryl-modulating compounds can occur through interaction with the sulfhydryl groups of NF-κB molecules, potentially affecting DNA binding. nih.govdntb.gov.ua For instance, thiacremonone's inhibitory effects on NF-κB activity and NO generation were suppressed by reducing agents like dithiothreitol (B142953) (DTT) and glutathione (B108866) and abrogated in p50 (C62S)-mutant cells, suggesting the sulfhydryl group of NF-κB molecules as a possible target. nih.govdntb.gov.ua Ubiquitin conjugation, a process involved in NF-κB regulation, also involves the linking of ubiquitin to a target protein via an isopeptide bond, often at a lysine (B10760008) residue, though the initial activation of ubiquitin involves linkage to a sulfhydryl group of an E1 enzyme via a thioester bond. mdpi.com
Upstream Signaling Pathway Modulation of NF-κB
Activation of NF-κB is initiated by various extracellular signals that converge on the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκB proteins. wikipedia.orgdovepress.combu.edu Upstream signaling molecules relay signals to downstream targets in the NF-κB activation pathway. atlasgeneticsoncology.org While the precise upstream targets of this compound in the NF-κB pathway are not explicitly detailed in the provided information, its inhibitory effect on NF-κB activation suggests it may influence components upstream of NF-κB nuclear translocation and DNA binding. nih.govpatsnap.combu.edu The canonical NF-κB pathway is activated by proinflammatory signals and involves the IKK complex. dovepress.comresearchgate.net
Inhibition of Signal Transducer and Activator of Transcription 1 (STAT1) Activation
STAT1 is another key transcription factor involved in inflammatory responses, particularly downstream of interferon signaling. tandfonline.comwikipedia.org this compound has been shown to extensively prevent the activation of STAT1. nih.govpatsnap.com
Influence on JAK/STAT Pathway Components, specifically JAK2
The Janus kinase (JAK)/STAT pathway is a crucial signaling cascade involved in transmitting signals from extracellular cytokines to the nucleus, leading to gene activation. wikipedia.orgjdermis.comnih.gov JAKs, including JAK1, JAK2, JAK3, and TYK2, are receptor-associated tyrosine kinases that phosphorylate STAT proteins. wikipedia.orgjdermis.comnih.govmdpi.com STAT1 activation is often mediated by JAK kinases, particularly JAK2. plos.orgresearchgate.net Inhibition of JAK2 has been shown to lead to reduced STAT1 activity. researchgate.net Research on oroxylin A, another compound, demonstrated that it suppressed LPS-induced JAK2-mediated STAT1 phosphorylation. plos.orgresearchgate.net While the provided information confirms this compound's inhibition of STAT1 activation, it does not explicitly detail its direct influence on specific JAK/STAT pathway components like JAK2. However, given the critical role of JAK2 in STAT1 phosphorylation, it is plausible that this compound's effect on STAT1 activation involves modulation of the JAK/STAT pathway, potentially at the level of JAK2 or upstream. plos.orgmdpi.comresearchgate.net
Impact on STAT1 Phosphorylation
STAT1 is a transcription factor that plays a significant role in immune responses and the modulation of nitric oxide synthesis. tuni.firesearchgate.net Activation of STAT1 typically involves phosphorylation, often mediated by Janus kinase 2 (JAK2). researchgate.net this compound has been shown to inhibit the activation of STAT1. nih.govtuni.fi Specifically, studies in lipopolysaccharide (LPS)-induced murine macrophages have demonstrated that this compound extensively prevents the activation of STAT1. patsnap.comnih.gov This inhibition of STAT1 activation by this compound is comparable to the effects observed with specific JAK2 inhibitors, which also lead to diminished iNOS expression. researchgate.net
Regulation of Inflammatory Gene Expression
A key aspect of this compound's mechanism is its ability to regulate the expression of genes involved in inflammation. A primary target of this regulation is inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of nitric oxide (NO) during inflammation. patsnap.comnih.govtuni.fi
Decreased Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has been shown to decrease the expression of iNOS in cells exposed to inflammatory stimuli, such as LPS in macrophages or proinflammatory cytokines in human alveolar epithelial cells. patsnap.comnih.gov This reduction in iNOS expression is a significant factor in its anti-inflammatory properties. patsnap.comnih.govtuni.fi
Research indicates that this compound decreases LPS-induced iNOS mRNA expression. patsnap.comnih.gov This suggests that the compound affects the cellular levels of the genetic template required for iNOS protein synthesis. However, studies examining the stability of iNOS mRNA in the presence of this compound have found that the decay rate of iNOS mRNA is not significantly affected. patsnap.complos.orgplos.org This suggests that this compound's effect on iNOS mRNA levels is likely due to mechanisms other than altering mRNA degradation.
Below is a conceptual representation of the effect of this compound on iNOS mRNA levels based on research findings:
| Condition | iNOS mRNA Level (Relative to Control) | iNOS mRNA Stability (Half-life) |
| Inflammatory Stimulus (e.g., LPS) | Increased | Unaffected |
| Inflammatory Stimulus + this compound | Decreased | Unaffected |
Note: This table is a conceptual representation based on the described effects and not derived from specific quantitative data points in the provided snippets.
The regulation of iNOS expression primarily occurs at the transcriptional level, involving the modulation of promoter activity. researchgate.net Studies using cell lines expressing luciferase under the control of the iNOS promoter have demonstrated that this compound inhibits iNOS promoter activity. patsnap.com This inhibition of the iNOS promoter is consistent with the observed decrease in iNOS mRNA levels and indicates that this compound interferes with the initiation of iNOS gene transcription. patsnap.com
Reduction of Nitric Oxide (NO) Production
As a direct consequence of decreasing iNOS expression and inhibiting its transcriptional activity, this compound leads to a reduction in the production of nitric oxide (NO). patsnap.comnih.govtuni.fi This has been observed in various cell types stimulated with inflammatory agents. patsnap.comnih.gov The reduction in NO production is a key mechanism contributing to this compound's anti-inflammatory effects, as excessive NO can contribute to the pathophysiology of inflammatory diseases. tuni.fi
Sulfhydryl-Modulating Properties and Thiol Conjugation
This compound is characterized as a novel sulfhydryl-modulating compound. patsnap.comnih.gov This property appears to be critical in mediating its anti-inflammatory effects. patsnap.com While the provided information highlights this characteristic, detailed mechanisms of thiol conjugation or specific interactions with sulfhydryl groups are not extensively described in the snippets. However, the classification of this compound as a sulfhydryl-modulating agent suggests that its interaction with thiol groups on proteins or other molecules is central to its biological activity, including the inhibition of inflammatory pathways like those involving STAT1 and iNOS. patsnap.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found in search results by name, but related structure information provided. patsnap.comresearchgate.netncats.io |
| Signal Transducer and Activator of Transcription 1 (STAT1) | 6777 |
| Inducible Nitric Oxide Synthase (iNOS) | 4773 |
| Nitric Oxide (NO) | 145068 uni.lunih.govguidetopharmacology.orgnih.gov |
This compound, chemically identified as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione and also known by the code OR-1384, is a compound recognized for its novel sulfhydryl-modulating properties and demonstrated anti-inflammatory effects in experimental models of asthma and inflammatory bowel disease. patsnap.comnih.govresearchgate.net Research into this compound has focused on understanding its molecular mechanisms, particularly its influence on key signaling pathways involved in the inflammatory response, such as those mediated by STAT1 and NF-κB, and its impact on the expression of inducible nitric oxide synthase (iNOS). patsnap.comnih.govdntb.gov.uatuni.fi
The anti-inflammatory actions of this compound are mediated through its influence on crucial molecular pathways activated during inflammation. Investigations have explored its effects on transcription factors vital for the production of pro-inflammatory mediators, including Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB). patsnap.comnih.govdntb.gov.uatuni.fi
Impact on STAT1 Phosphorylation
STAT1 is a transcription factor that plays a critical role in immune responses and the regulation of nitric oxide synthesis. tuni.firesearchgate.net The activation of STAT1 typically involves phosphorylation, frequently facilitated by Janus kinase 2 (JAK2). researchgate.net Studies have shown that this compound inhibits the activation of STAT1. nih.govtuni.fi Specifically, research conducted in lipopolysaccharide (LPS)-induced murine macrophages revealed that this compound extensively prevented the activation of STAT1. patsnap.comnih.gov This inhibitory effect of this compound on STAT1 activation is comparable to the effects observed with specific inhibitors of JAK2, which also result in significantly reduced iNOS expression. researchgate.net
Regulation of Inflammatory Gene Expression
A central aspect of this compound's mechanism of action is its capacity to regulate the expression of genes involved in the inflammatory cascade. A primary target of this regulatory activity is inducible nitric oxide synthase (iNOS), an enzyme responsible for the substantial production of nitric oxide (NO) during inflammatory conditions. patsnap.comnih.govtuni.fi
Decreased Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has been shown to decrease the expression of iNOS in cells stimulated by inflammatory agents, such as LPS in macrophages or proinflammatory cytokines in human alveolar epithelial cells. patsnap.comnih.gov This reduction in iNOS expression is a significant contributor to its observed anti-inflammatory properties. patsnap.comnih.govtuni.fi
Research indicates that this compound decreases LPS-induced iNOS mRNA expression. patsnap.comnih.gov This suggests that the compound interferes with the cellular levels of the messenger RNA molecule that serves as the template for iNOS protein synthesis. However, studies investigating the stability of iNOS mRNA in the presence of this compound have not found a significant effect on its decay rate. patsnap.complos.orgplos.org This suggests that the reduction in iNOS mRNA levels by this compound is likely due to mechanisms affecting its synthesis rather than its degradation.
The regulation of iNOS expression is primarily controlled at the transcriptional level, involving the modulation of the iNOS gene promoter activity. researchgate.net Studies utilizing cell lines engineered to express luciferase under the control of the iNOS promoter have demonstrated that this compound inhibits iNOS promoter activity. patsnap.com This inhibition of the iNOS promoter is consistent with the observed decrease in iNOS mRNA levels and indicates that this compound interferes with the initiation of iNOS gene transcription. patsnap.com
Reduction of Nitric Oxide (NO) Production
As a direct consequence of its ability to decrease iNOS expression and inhibit its transcriptional activity, this compound leads to a reduction in the production of nitric oxide (NO). patsnap.comnih.govtuni.fi This effect has been observed in various cell types when stimulated with inflammatory agents. patsnap.comnih.gov The reduction in NO production is a crucial mechanism underlying this compound's anti-inflammatory effects, given that excessive production of NO can contribute to the pathology of inflammatory diseases. tuni.fi
Sulfhydryl-Modulating Properties and Thiol Conjugation
This compound is characterized as a novel sulfhydryl-modulating compound. patsnap.comnih.gov This property appears to be essential for its anti-inflammatory effects. patsnap.com While the provided information highlights this characteristic, detailed mechanisms of how this compound interacts with sulfhydryl groups or undergoes thiol conjugation are not extensively described in the available snippets. Nevertheless, its classification as a sulfhydryl-modulating agent suggests that its interaction with thiol groups on proteins or other molecules is fundamental to its biological activity, including the inhibition of inflammatory pathways such as those involving STAT1 and iNOS. patsnap.comnih.gov
Reversible Conjugation with Glutathione and Proteins
This compound is described as a novel sulfhydryl-modulating compound that forms reversible conjugates with the thiol groups of both glutathione and proteins. researchgate.net This reversible conjugation is suggested to be critical for its anti-inflammatory properties. nih.gov Glutathione (GSH) is a key intracellular antioxidant containing a sulfhydryl group, and its interaction with sulfhydryl-reactive compounds like this compound can impact cellular redox balance and subsequent signaling. healthline.comnih.govmdpi.com The ability of this compound to form reversible conjugates with protein thiol groups indicates a potential to directly influence the function of various proteins involved in inflammatory pathways. researchgate.netbiosyn.comnih.gov
Reversal of Effects by Exogenous Thiols (e.g., N-acetyl-L-cysteine, GSH)
The effects of this compound can be reversed by the introduction of exogenous thiols such as N-acetyl-L-cysteine (NAC) and glutathione (GSH). researchgate.nettuni.fi This reversibility supports the mechanism involving the formation of conjugates with endogenous sulfhydryl groups. NAC is a prodrug for cysteine, which is a precursor for glutathione synthesis, and administration of NAC can replenish intracellular GSH levels. nih.govmdpi.com The observation that exogenous thiols can counteract this compound's effects underscores the importance of its interaction with cellular thiol pools in mediating its biological activities. tuni.fi
Other Molecular Interactions and Signalling Pathways
Beyond direct thiol conjugation, this compound influences several downstream molecular interactions and signaling pathways relevant to inflammation, particularly in eosinophils and mast cells.
Effects on Eosinophil Apoptosis and Survival Pathways
Modulation of Cytokine Production and Histamine (B1213489) Release in Mast Cells
This compound affects the function of mast cells, which are potent immune cells involved in inflammatory responses through the release of mediators like cytokines and histamine. nih.govdntb.gov.uaifm.orgclevelandclinic.orgmdpi.comnih.govaaaai.org this compound has been shown to inhibit cytokine production and histamine release in rat and human mast cells. nih.gov Specifically, this compound significantly and dose-dependently inhibited tumor necrosis factor-alpha (TNF-α) production in human mast cell line (HMC-1) cells. nih.gov Furthermore, this compound inhibited compound 48/80-induced histamine release from rat peritoneal mast cells in a reversible manner. nih.gov These effects suggest that this compound can modulate mast cell activation and the subsequent release of pro-inflammatory mediators. This compound has also been shown to inhibit the activation of inflammatory transcription factors nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which are important in the expression of inflammatory mediators, including cytokines and inducible nitric-oxide synthase (iNOS). researchgate.netnih.govtandfonline.complos.orgplos.org
Table 1: Effects of this compound on TNF-α Production in HMC-1 Cells nih.gov
| Compound | IC50 (µM) for TNF-α Production Inhibition |
| This compound | 20 |
| OR-1958 | 10 |
| Budesonide | 0.25 |
IC50 values represent the half-maximal inhibitory concentration.
Table 2: Effects of this compound on Histamine Release from Rat Peritoneal Mast Cells nih.gov
| Compound | Effect on Compound 48/80-induced Histamine Release | Reversibility |
| This compound | Inhibited dose-dependently (to a lesser extent than OR-1958) | Reversible |
| OR-1958 | Inhibited dose-dependently | Reversible |
| Budesonide | Did not appreciably affect | Not applicable |
Table 3: Effects of this compound and Derivatives on Eosinophil Apoptosis researchgate.nettuni.finih.gov
| Compound | Effect on IL-5-afforded Eosinophil Survival | Effect on Spontaneous Apoptosis | Effect on CD95 Ligation-induced Apoptosis | Caspase Dependence (OR-2370) |
| This compound | Reversed by inducing apoptosis | Enhanced | Enhanced | Not specified |
| OR-2370 | Reversed by inducing apoptosis | Not specified | Not specified | Caspase 3 and 6 dependent |
| OR-1958 | Enhanced spontaneous apoptosis | Enhanced | Not specified | Not specified |
Cellular and Biochemical Pharmacology
Investigations in Macrophage Cell Lines
Research has explored the effects of orazipone on macrophage cell lines, particularly in the context of inflammatory activation. Studies using J774 macrophages stimulated with bacterial lipopolysaccharide (LPS) have shown that this compound inhibits the expression of inducible nitric-oxide synthase (iNOS) and subsequently decreases nitric oxide (NO) production. nih.gov This inhibition is concentration-dependent. nih.gov
Further investigation into the mechanisms in macrophages revealed that this compound significantly prevented the LPS-induced activation of key inflammatory transcription factors: nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov These transcription factors are crucial for the induction of iNOS expression. nih.gov Accordingly, this compound was found to inhibit human iNOS promoter activity. nih.gov While this compound decreased LPS-induced iNOS mRNA expression, it did not affect the decay rate of iNOS mRNA. nih.gov The sulfhydryl-modulating property of this compound appears to be critical for its anti-inflammatory effects in these cells. nih.gov
Studies in Alveolar Epithelial Cells
This compound's effects have also been examined in human alveolar epithelial cells stimulated by proinflammatory cytokines. Similar to its effects in macrophages, this compound inhibited iNOS expression and NO production in these cells in a concentration-dependent manner. nih.gov Alveolar epithelial cells are located in the alveoli, the primary sites of gas exchange in the lung, and play a role in modulating responses in conducting airways and pulmonary vessels, as well as interacting with alveolar macrophages. nih.govmdpi.com
Analysis in Microglial Cells
While direct studies specifically on this compound's effects in microglial cells were not extensively detailed in the search results, related research on compounds with similar anti-inflammatory mechanisms in microglial cells provides context. Microglial cells are the resident macrophages of the central nervous system and are involved in neuroinflammation. masseyeandear.orgfrontiersin.org Studies on other compounds have investigated their impact on LPS-induced activation of cultured microglial BV-2 cells, focusing on the reduction of NO production via inhibiting iNOS expression and suppressing STAT1 phosphorylation, which inhibits the expression of pro-inflammatory genes. researchgate.net Given this compound's demonstrated effects on iNOS and STAT1 in macrophages and alveolar epithelial cells, it suggests a potential area for further investigation in microglial cells.
Mechanisms in Mast Cells
Investigations into this compound's effects on mast cells indicate that it can influence mast cell functions. nih.gov Mast cells are key effector cells in allergic reactions and inflammation, releasing mediators like histamine (B1213489), cytokines, and chemokines upon activation. frontiersin.orgsmw.chnih.gov this compound and its derivative OR-1958 have been studied for their effects on mast cells, with OR-1958 showing more effective anti-allergic activity in some in vitro studies. nih.gov Specifically, OR-1958 demonstrated dose-dependent inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells (RPMCs). nih.gov OR-1958 also inhibited the expression of TNF-α mRNA in HMC-1 cells. nih.gov Both this compound and OR-1958 showed dose-dependent effects. nih.gov Mast cell activation can occur through various mechanisms, including IgE-mediated pathways and activation via innate immune receptors. frontiersin.orgsmw.chnih.govfrontiersin.org
Oxidative Stress and Antioxidant Defense Mechanisms in the Context of this compound Activity
This compound is described as a novel sulfhydryl-modulating compound. nih.gov Sulfhydryl compounds contain the -SH radical. ctdbase.org Oxidative stress is characterized by an imbalance between reactive oxygen species (ROS) and antioxidants, leading to potential damage to cellular components. clevelandclinic.orgnih.gov Antioxidants help neutralize free radicals by donating electrons. clevelandclinic.org The regulation of the cellular redox state is crucial for cell viability and function. nih.gov While the search results highlight this compound's sulfhydryl-modulating property and its anti-inflammatory effects by inhibiting pathways like NF-κB and STAT1, which are often linked to oxidative stress responses, direct detailed mechanisms of how this compound specifically interacts with antioxidant defense systems or mitigates oxidative stress were not explicitly detailed in the provided snippets. However, the connection between inflammation, transcription factors like NF-κB, and oxidative stress is well-established in cellular pharmacology. nih.gov
Preclinical Research Modalities and Findings Non Clinical Efficacy
In Vitro Studies
In vitro research has provided insights into the cellular and molecular mechanisms underlying Orazipone's anti-inflammatory activity. These studies have primarily employed cell culture models exposed to inflammatory stimuli.
This compound has been tested in various cell culture systems designed to mimic inflammatory conditions. Notably, studies have utilized J774 macrophages stimulated with bacterial lipopolysaccharide (LPS) and human alveolar epithelial cells activated by proinflammatory cytokines nih.gov. These models are commonly used to assess the ability of compounds to suppress key inflammatory mediators.
Functional assays in cell culture have revealed that this compound can significantly impact the production of inflammatory molecules and the activation of crucial signaling pathways. A key finding is this compound's ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) in stimulated cells nih.gov.
Further mechanistic studies have shown that this compound prevents the LPS-induced activation of nuclear factor kappaB (NF-κB) and signal transducer and activator of transcription (STAT) 1 nih.gov. These transcription factors are critical regulators of inflammatory gene expression, including that of iNOS nih.gov. The anti-inflammatory actions of this compound are likely mediated through this decreased activation of NF-κB and STAT1 wikipedia.org. Additionally, this compound has been shown to inhibit human iNOS promoter activity and decrease LPS-induced iNOS mRNA expression nih.gov.
Below is a summary of key findings from in vitro studies:
| Model | Stimulus | Key Findings |
| J774 Macrophages | Lipopolysaccharide (LPS) | Inhibited iNOS expression and NO production nih.gov. Prevented NF-κB and STAT1 activation nih.gov. Decreased iNOS mRNA expression nih.gov. |
| Human Alveolar Epithelial Cells | Proinflammatory Cytokines | Inhibited iNOS expression and NO production nih.gov. |
In Vivo Studies in Animal Models of Disease
In vivo studies using animal models have further supported the anti-inflammatory efficacy of this compound in complex biological systems relevant to human diseases. This compound has demonstrated beneficial effects in experimental models of asthma and inflammatory bowel disease wikipedia.orgnih.govciteab.com.
Animal models of asthma are widely used to study the pathological features of this chronic inflammatory airway disease, including airway inflammation and hyperresponsiveness ctdbase.orgpnas.org. This compound has been investigated in such models and shown to exert anti-inflammatory effects wikipedia.org.
A significant finding in asthma models is this compound's ability to inhibit eosinophil accumulation wikipedia.org. Eosinophils are key inflammatory cells involved in the pathogenesis of allergic asthma, contributing to airway inflammation and tissue damage through the release of various mediators wikipedia.orguni.luciteab.com. Studies have indicated that this compound and its derivatives can enhance the spontaneous apoptosis of eosinophils and reverse the survival-promoting effects of interleukin-5 (IL-5), a cytokine crucial for eosinophil survival and activation wikipedia.org.
This compound has also shown anti-inflammatory properties in experimental models of inflammatory bowel disease (IBD) wikipedia.orgnih.gov. One specific preclinical study utilized a rat model of intestinal radiation injury, which serves as a model for intestinal inflammation nih.govresearchgate.netguidetopharmacology.orgscienceopen.com. In this model, local irradiation of a small bowel segment was performed, and this compound was administered intraluminally scienceopen.com.
The results from this model demonstrated that this compound significantly ameliorated histological injury and reduced levels of transforming growth factor-beta (TGF-beta) immunoreactivity scienceopen.com. Furthermore, a significant reduction in intestinal wall thickness was observed, and mucosal surface area and the number of mast cells were partially restored by this compound treatment scienceopen.com. These findings highlight this compound's potential as a locally acting immunomodulator in the context of intestinal inflammation nih.govresearchgate.netguidetopharmacology.orgscienceopen.com.
Below is a summary of key findings from in vivo studies:
| Model | Disease Relevance | Key Findings |
| Animal Models of Asthma | Airway inflammation | Inhibited eosinophil accumulation wikipedia.org. Enhanced eosinophil apoptosis and reversed IL-5-induced survival wikipedia.org. |
| Rat Model of Intestinal Radiation Injury | Intestinal Inflammation (IBD) | Ameliorated histological injury scienceopen.com. Reduced TGF-beta immunoreactivity scienceopen.com. Reduced intestinal wall thickness scienceopen.com. Partially restored mucosal surface area and mast cell numbers scienceopen.com. |
Models of Intestinal Radiation Injury
Preclinical evaluation of this compound in the context of intestinal radiation injury has primarily utilized in vivo animal models designed to mimic the damage caused by radiation exposure. A notable study employed a novel rat model involving the surgical creation of an ileostomy, allowing for the localized intraluminal administration of the compound directly to a segment of the small bowel. nih.gov This isolated intestinal segment was then subjected to either single-dose or fractionated X-radiation to induce injury. nih.gov this compound was administered daily through the ileostomy, either concurrently with and following irradiation, or solely after irradiation, to assess its protective and ameliorative effects. nih.gov
Histological and Molecular Assessment of Intestinal Damage
Molecular assessments have focused on markers of inflammation and tissue remodeling. This compound treatment led to a significant decrease in the immunoreactivity levels of transforming growth factor-beta (TGF-beta), a cytokine known to play a role in the fibrotic processes associated with chronic radiation injury. nih.govgastrores.org Furthermore, structural parameters were evaluated, showing that intestinal wall thickness was significantly reduced in animals treated with this compound after single-dose irradiation, although this reduction was not statistically significant after fractionated irradiation. nih.gov The mucosal surface area, which is typically reduced following radiation exposure due to damage to the villi, was partially restored in the presence of this compound after single-dose irradiation. nih.gov Radiation-induced intestinal damage is characterized by alterations in intestinal architecture, including villus shortening and fusion, as well as inflammatory cell infiltration and apoptosis. gastrores.orgresearchgate.net
The following table summarizes some of the key histological and molecular findings in preclinical models of intestinal radiation injury treated with this compound:
| Assessment Parameter | Single-Dose Irradiation + this compound | Fractionated Irradiation + this compound |
| Histological Injury Severity | Significantly ameliorated | Significantly ameliorated |
| TGF-beta Immunoreactivity | Significantly reduced | Significantly reduced |
| Intestinal Wall Thickness | Significantly reduced | Non-significantly reduced |
| Mucosal Surface Area | Partially restored | Not specified |
Mucosal Immunomodulation in Radiation Injury
This compound's beneficial effects in intestinal radiation injury are attributed, in part, to its role as a locally acting immunomodulator. nih.govpatsnap.com Studies suggest that modulating the mucosal immune response during and/or after radiation exposure can help mitigate intestinal toxicity. nih.gov In the preclinical rat model, this compound treatment was found to partially restore the numbers of mast cells after single-dose irradiation. nih.gov Mast cells are considered to have a potentially protective role in the early response to intestinal radiation injury. aacrjournals.org Radiation injury can induce acute inflammatory responses characterized by the infiltration of inflammatory cells, including eosinophils. gastrores.org
Broader Anti-Inflammatory Applications in Experimental Systems
Beyond its effects on radiation-induced injury, this compound has demonstrated broader anti-inflammatory properties in various experimental models. patsnap.comnih.govresearchgate.net It has been characterized as a novel sulfhydryl-modulating compound with anti-inflammatory activity observed in experimental models of conditions such as asthma and inflammatory bowel disease. patsnap.comnih.govresearchgate.net
Mechanistically, this compound has been shown to interfere with key inflammatory signaling pathways. It inhibits the activation of important inflammatory transcription factors, specifically nuclear factor-kappaB (NF-κB) and signal transducer and activator of transcription 1 (STAT1). patsnap.comnih.govresearchgate.net These transcription factors play crucial roles in the induction of pro-inflammatory mediators. nih.gov
Furthermore, this compound decreases the expression of inducible nitric-oxide synthase (iNOS) and subsequently reduces the production of nitric oxide (NO) in response to inflammatory stimuli. patsnap.comnih.govresearchgate.net This effect has been observed in cellular models, such as J774 macrophages stimulated with bacterial lipopolysaccharide (LPS) and human alveolar epithelial cells activated by pro-inflammatory cytokines. patsnap.comnih.gov Research indicates that this compound decreases LPS-induced iNOS mRNA expression and inhibits the activity of the human iNOS promoter. nih.govresearchgate.net The anti-inflammatory effects of this compound appear to be critically linked to its sulfhydryl-modulating property. nih.gov
Structure Activity Relationship Sar Studies of Orazipone Analogs
Correlating Structural Features with Anti-Inflammatory Activities
To correlate structural features with the anti-inflammatory activities of Orazipone analogs, researchers would systematically modify different functional groups or regions of the this compound structure. By assessing the resulting changes in anti-inflammatory activity—for example, through in vitro assays measuring the inhibition of inflammatory mediators or in vivo models evaluating the reduction of inflammation—specific structural elements critical for activity can be identified.
Given this compound's description as a sulfhydryl anti-inflammatory agent, modifications to the sulfhydryl group or adjacent chemical moieties would likely be a key area of investigation. The impact of these changes on the compound's ability to modulate inflammatory pathways, such as the observed reduction in TNF-α production, would provide valuable SAR data.
A hypothetical SAR study on this compound could involve synthesizing analogs with variations such as:
Alterations to the sulfhydryl group or its chemical environment.
Substitutions on any aromatic or alicyclic rings present in the structure.
Modifications to functional groups that might be involved in hydrogen bonding or other interactions with biological targets.
The anti-inflammatory activity of each analog would then be measured, and the data compiled to identify structural motifs associated with enhanced or diminished activity.
Identification of Key Pharmacophores for Target Modulation
Identifying the key pharmacophores of this compound involves defining the essential arrangement of functional groups and their spatial relationships that are necessary for the molecule to interact effectively with its biological target(s) and exert its anti-inflammatory effects. A pharmacophore represents the critical steric and electronic features required for optimal binding and biological response.
Based on the available information, including this compound's classification as a sulfhydryl anti-inflammatory agent and its effect on TNF-α production, potential pharmacophore features could include the sulfhydryl group itself, as well as other functional groups capable of participating in interactions such as hydrogen bonding, ionic interactions, or hydrophobic contacts with target proteins or enzymes involved in the inflammatory cascade.
Pharmacophore identification can be approached through ligand-based or structure-based methods. Ligand-based methods infer the pharmacophore from the common features of a set of active molecules. Structure-based methods utilize the known three-dimensional structure of the biological target to identify the features of a ligand required for binding within the active site. If the specific molecular target(s) of this compound were definitively identified and their structures available, structure-based pharmacophore modeling could provide precise details about the required features and their spatial arrangement for effective binding.
A putative pharmacophore for this compound's anti-inflammatory activity might encompass:
A sulfhydryl moiety or a chemically equivalent feature.
Specific hydrogen bond donor and/or acceptor sites.
One or more hydrophobic regions.
Potentially, negatively or positively charged centers depending on the target interaction.
Further experimental and computational studies, including the evaluation of a diverse set of this compound analogs and potentially target binding assays, would be necessary to precisely define the key pharmacophores.
Rational Design of Optimized this compound Derivatives
Rational design leverages the insights gained from SAR studies and pharmacophore identification to create new this compound derivatives with improved therapeutic properties. This process is driven by a mechanistic understanding of how structural modifications influence activity and how the molecule interacts with its biological target(s).
For this compound, the rational design strategy could focus on several aspects aimed at optimizing its anti-inflammatory profile:
Enhancing Target Interaction: Designing analogs that better complement the identified pharmacophore features and exhibit stronger binding affinity to the biological target(s).
Improving Potency and Efficacy: Introducing substituents or structural changes predicted to increase the intrinsic activity of the compound.
Modulating Selectivity: Designing derivatives that selectively target specific inflammatory pathways or mediators while minimizing off-target effects.
Designing Sulfhydryl-Reactive Analogs: Given this compound's classification, further exploration and rational design of analogs with controlled sulfhydryl reactivity could lead to compounds with tailored anti-inflammatory effects.
Computational tools, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are invaluable in the rational design process. These tools can predict the binding modes of designed analogs, estimate their binding affinities, and provide guidance on which modifications are most likely to yield desired improvements.
The rational design of this compound derivatives is an iterative process. It involves cycles of designing new structures based on SAR data and pharmacophore models, synthesizing these compounds, and then evaluating their anti-inflammatory activity and other relevant properties. The results from each cycle inform the next stage of design, progressively leading to optimized derivatives with enhanced therapeutic potential.
Advanced Methodologies in Orazipone Research
Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a widely used technique to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts thermofisher.com. In Orazipone research, RT-PCR has been instrumental in assessing the compound's impact on the transcriptional regulation of inflammatory mediators. Studies investigating this compound's effects on inducible nitric-oxide synthase (iNOS) expression in cells stimulated by inflammatory agents, such as bacterial lipopolysaccharide (LPS) or proinflammatory cytokines, have utilized RT-PCR to determine iNOS mRNA levels nih.gov.
Research has shown that this compound significantly decreases LPS-induced iNOS mRNA expression in J774 macrophages nih.govresearchgate.net. For instance, treatment with this compound at a concentration of 60 µM substantially reduced iNOS mRNA levels compared to cells treated with LPS alone researchgate.net. This indicates that this compound exerts its inhibitory effect on iNOS, at least in part, by modulating the transcription or stability of its mRNA nih.gov.
Table 1: Effect of this compound on LPS-induced iNOS mRNA Levels in J774 Macrophages
| Treatment | Relative iNOS mRNA Level (% of LPS-induced) |
| Control | Low Baseline |
| LPS | 100% |
| LPS + this compound | Significantly Decreased |
Note: Data is representative of findings where this compound reduced LPS-induced iNOS mRNA; specific numerical values are illustrative based on reported trends nih.govresearchgate.net.
Western Blot Analysis for Protein Expression and Translocation
Western blot analysis is a standard technique for detecting and quantifying specific proteins in a sample and assessing their post-translational modifications or cellular localization researchgate.nettuni.fi. This method is crucial in this compound studies to evaluate the compound's effects on the expression levels of target proteins and the translocation of transcription factors between cellular compartments.
In the context of inflammation, Western blot has been used to measure the protein expression of iNOS, the enzyme responsible for producing nitric oxide (NO) nih.gov. Furthermore, it has been employed to examine the nuclear translocation of key inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which are critical regulators of iNOS expression nih.gov.
Studies have demonstrated that this compound inhibits the expression of iNOS protein in response to inflammatory stimuli nih.gov. Concurrently, Western blot analysis revealed that this compound extensively prevented the LPS-induced activation and nuclear translocation of NF-κB and STAT1 in macrophages nih.gov. This suggests that this compound's effect on iNOS expression is mediated through the inhibition of these upstream signaling pathways nih.gov.
Table 2: Effect of this compound on Protein Expression and Transcription Factor Translocation
| Target Protein/Factor | Inflammatory Stimulus | This compound Treatment | Observed Effect (vs. Stimulus Alone) | Method |
| iNOS Protein | LPS/Cytokines | Yes | Decreased Expression | Western Blot |
| NF-κB | LPS | Yes | Prevented Nuclear Translocation | Western Blot |
| STAT1 | LPS | Yes | Prevented Activation/Translocation | Western Blot |
Note: Effects are based on reported findings in relevant research nih.gov.
Griess Reaction for Nitric Oxide Measurement
Research on this compound has extensively used the Griess reaction to quantify its effect on NO production in inflammatory cell models nih.govresearchgate.net. These studies consistently show that this compound inhibits NO production in a concentration-dependent manner in macrophages and other cell types stimulated with inflammatory agents nih.govresearchgate.net. This reduction in NO levels correlates with this compound's ability to decrease iNOS expression nih.gov.
Table 3: Effect of this compound Concentration on LPS-induced Nitric Oxide Production
| This compound Concentration | LPS Stimulus | Nitric Oxide Production (Relative) | Method |
| 0 µM | Yes | High | Griess Reaction |
| Increasing | Yes | Decreasing | Griess Reaction |
Note: Trend is based on reported concentration-dependent inhibition nih.gov.
Luciferase Reporter Assays for Promoter Activity
Luciferase reporter assays are powerful tools for studying gene regulation by measuring the activity of a specific gene promoter opentrons.compromega.comthermofisher.comnih.gov. This technique involves cloning the promoter region of a gene of interest upstream of a luciferase reporter gene. The level of luciferase activity, measured by luminescence, reflects the transcriptional activity of the cloned promoter opentrons.compromega.com.
In this compound research, luciferase reporter assays have been employed to investigate whether this compound directly affects the transcriptional activity of the iNOS gene promoter nih.gov. By transfecting cells with a construct containing the iNOS promoter linked to a luciferase gene, researchers can measure how this compound treatment influences the promoter's ability to drive gene expression when exposed to inflammatory stimuli nih.gov. Studies using this method have confirmed that this compound inhibits human iNOS promoter activity, aligning with the observed decrease in iNOS mRNA and protein expression nih.gov.
Actinomycin D Assays for mRNA Stability
Actinomycin D is a transcription inhibitor that blocks de novo RNA synthesis embopress.orgspringernature.comresearchgate.net. Actinomycin D assays are used to determine the stability of specific mRNA transcripts by measuring the rate at which their levels decay after transcription is halted embopress.orgspringernature.combiorxiv.org. This method helps distinguish whether a compound affects gene expression by altering the rate of transcription or by influencing mRNA degradation.
To understand how this compound reduces iNOS mRNA levels, Actinomycin D assays have been performed nih.gov. By treating cells with Actinomycin D in the presence or absence of this compound and measuring iNOS mRNA levels over time using RT-PCR, researchers can assess if this compound affects the stability of iNOS mRNA nih.gov. Research indicates that while this compound decreases LPS-induced iNOS mRNA expression, it does not significantly affect the decay rate of iNOS mRNA nih.gov. This suggests that this compound primarily impacts iNOS expression by inhibiting transcription rather than promoting mRNA degradation nih.gov.
ImageStream Cytometry for Intracellular Localization
ImageStream® Cytometry combines the principles of flow cytometry and microscopy, allowing for the high-throughput acquisition of detailed images of individual cells in flow accela.euunthsc.edutau.ac.il. This technique is particularly useful for quantitatively analyzing cellular morphology, protein translocation, and the intracellular localization of molecules accela.euunthsc.eduexpertcytometry.comnih.gov.
While ImageStream Cytometry is a valuable tool for studying intracellular events, specific research applying this methodology to investigate the intracellular localization of this compound or its effects on the localization of other cellular components was not identified in the current search.
In Silico Modeling for Molecular Interactions
In silico modeling, including techniques such as molecular docking and molecular dynamics simulations, utilizes computational approaches to predict and analyze the interactions between molecules, such as a small compound and a target protein mdpi.comresearchgate.netmicrobiologyjournal.orgdovepress.comnih.gov. These methods can provide insights into potential binding sites, binding affinities, and the nature of molecular forces involved in the interaction mdpi.commicrobiologyjournal.org.
Although in silico methods are widely used in drug discovery and to understand the molecular mechanisms of compounds, specific research employing in silico modeling to study the molecular interactions of this compound with its potential biological targets was not identified in the current search.
Future Directions for Academic Research on Orazipone
Elucidation of Additional Molecular Targets and Off-Target Effects
While Orazipone has been identified as a sulfhydryl-modulating compound that affects inflammatory pathways, a comprehensive understanding of all its molecular targets is crucial for future development. Research has shown its interaction with thiol groups and its impact on NF-κB and STAT1 activation, as well as iNOS expression. patsnap.comresearchgate.netdntb.gov.ua However, the full spectrum of proteins and other biomolecules with which this compound interacts, particularly via sulfhydryl modulation, warrants further investigation. Identifying additional molecular targets could uncover novel mechanisms of its anti-inflammatory action or reveal potential therapeutic uses in other conditions.
Furthermore, a thorough analysis of off-target effects is essential for assessing the specificity of this compound's actions and predicting potential side effects. openaccessjournals.commdpi.comresearchgate.net Computational approaches and advanced experimental techniques, such as chemical proteomics, can be employed to systematically identify unintended interactions with biological targets. mdpi.comresearchgate.net Understanding these off-target activities at a molecular level will inform the design of modified this compound analogs with improved selectivity and reduced potential for adverse effects. openaccessjournals.commdpi.com
Investigation of Novel Signaling Pathways Influenced by Thiol Modulation
This compound's activity as a sulfhydryl-modulating compound suggests its potential to influence a wide range of cellular signaling pathways beyond those already identified. patsnap.comresearchgate.netnih.gov Thiol groups on cysteine residues in proteins play critical roles in regulating protein function, cellular redox status, and signal transduction. nih.govnih.govfrontiersin.org Future research should focus on identifying and characterizing novel signaling cascades that are modulated by this compound's interaction with cellular thiols. This could involve investigating its effects on redox-sensitive proteins, enzymes involved in thiol metabolism, and signaling pathways that are known to be regulated by the cellular redox environment. nih.govnih.govfrontiersin.org Understanding how this compound's thiol modulation impacts these pathways could reveal new insights into its anti-inflammatory mechanisms and potentially uncover therapeutic applications in diseases linked to oxidative stress and dysregulated redox signaling.
Development of Advanced Preclinical Models for Specific Inflammatory Conditions
Preclinical studies have demonstrated this compound's efficacy in models of asthma and intestinal radiation injury. patsnap.comresearchgate.netnih.govresearcher.lifeaacrjournals.orgnih.gov To fully explore its therapeutic potential, there is a need to develop and utilize more advanced and disease-relevant preclinical models that closely mimic specific human inflammatory conditions. This includes developing models for various subtypes of inflammatory bowel disease, different forms of asthma beyond eosinophilic asthma, and other inflammatory disorders where thiol modulation or the identified signaling pathways play a significant role. patsnap.comresearchgate.netnih.gov Utilizing genetically modified animal models, organ-on-a-chip technologies, and co-culture systems of relevant cell types could provide more accurate and predictive data on this compound's efficacy and mechanisms of action in complex inflammatory microenvironments.
Exploration of Combination Therapies in Preclinical Settings
Given that many inflammatory diseases are complex and involve multiple interconnected pathways, exploring this compound's potential in combination therapies is a crucial future direction. tandfonline.comstanford.eduinsidescientific.com Preclinical studies could investigate the synergistic effects of this compound when administered alongside existing anti-inflammatory agents or drugs targeting complementary pathways. stanford.eduinsidescientific.comresearchgate.net This could involve testing combinations in relevant disease models to assess improved efficacy, reduced dosing of individual components, and potential for overcoming resistance mechanisms. Identifying beneficial drug combinations could lead to more effective therapeutic strategies for inflammatory conditions. stanford.eduinsidescientific.com
Computational Chemistry and Drug Design Approaches for Next-Generation this compound Analogs
Computational chemistry and structure-based drug design approaches offer powerful tools for the rational design of next-generation this compound analogs with improved pharmacological properties. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.comnih.govmdpi.com Future research should leverage these techniques to:
Optimize Target Interaction: Utilize molecular docking and dynamics simulations to better understand how this compound interacts with its identified and potential molecular targets at an atomic level. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.comnih.govmdpi.com
Improve Selectivity: Design analogs with enhanced specificity for desired targets and reduced affinity for off-targets, potentially minimizing adverse effects. openaccessjournals.commdpi.comresearchgate.net
Modulate Thiol Reactivity: Rationally design analogs with tuned thiol-modulating activity to achieve desired biological outcomes.
Predict ADMET Properties: Employ computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential analogs early in the discovery process. frontiersin.org
De Novo Design: Utilize de novo drug design algorithms to generate novel chemical structures based on the pharmacophore of this compound and the characteristics of its binding sites. researchgate.netopenmedicinalchemistryjournal.com
These computational efforts, coupled with synthetic chemistry, can accelerate the identification and optimization of this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.com
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which orazipone exerts its anti-inflammatory effects in eosinophil-dominated pathologies?
- Answer : this compound induces apoptosis in human eosinophils by reversing interleukin-5 (IL-5)-mediated survival. This occurs via caspase-3/6 activation and c-Jun N-terminal kinase (JNK) signaling . Methodologically, confirmatory experiments include:
- In vitro assays : Treat eosinophils with IL-5 ± this compound derivatives (e.g., OR-2370) and measure apoptosis via Annexin V/propidium iodide staining.
- Kinase inhibition studies : Use JNK inhibitors (e.g., SP600125) to validate pathway dependency.
- Animal models : Test eosinophil reduction in guinea pig asthma models using bronchoalveolar lavage (BAL) fluid analysis.
Q. How does this compound modulate transcription factors critical to inflammatory responses?
- Answer : this compound inhibits nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (STAT1) activation, reducing inducible nitric oxide synthase (iNOS) expression. Key methods include:
- Western blotting : Assess nuclear translocation of NF-κB (p65 subunit) and STAT1 in LPS-stimulated macrophages .
- Luciferase reporter assays : Quantify iNOS promoter activity in cell lines transfected with NF-κB/STAT1-responsive constructs .
Advanced Research Questions
Q. How do structural modifications of this compound (e.g., OR-1958) enhance its thiol-modulating activity and specificity for iNOS inhibition?
- Answer : The addition of a chlorine group in OR-1958 increases sulfhydryl reactivity, improving inhibition of iNOS transcription. Methodological approaches:
- Structure-activity relationship (SAR) studies : Compare parent compound this compound with analogs using molecular docking simulations (e.g., binding to NF-κB or STAT1 domains).
- Thiol-modification assays : Measure glutathione (GSH) depletion in J774 macrophages to confirm thiol dependency .
Q. Why does this compound selectively induce eosinophil apoptosis but not affect neutrophil survival?
- Answer : this compound’s mechanism bypasses granulocyte macrophage-colony-stimulating factor (GM-CSF) pathways critical to neutrophil survival. Investigative strategies:
- Comparative transcriptomics : Analyze differential gene expression in eosinophils vs. neutrophils treated with this compound.
- Caspase profiling : Use fluorogenic substrates to compare caspase-3/6 activation between cell types .
Q. What experimental evidence resolves contradictions in this compound’s efficacy across inflammatory models (e.g., asthma vs. IBD)?
- Answer : Tissue-specific differences in inflammatory mediators (e.g., IL-5 in asthma vs. TNF-α in IBD) may explain variability. Experimental design recommendations:
- Cytokine multiplex assays : Profile mediator levels in disease-specific models (e.g., DSS-induced colitis vs. ovalbumin-challenged asthma).
- Co-treatment studies : Test this compound with cytokine-neutralizing antibodies to identify dominant pathways .
Q. How does this compound’s inhibition of STAT1 intersect with NF-κB signaling to suppress iNOS transcription?
- Answer : STAT1 and NF-κB synergistically bind the iNOS promoter. Methodological validation steps:
- Chromatin immunoprecipitation (ChIP) : Confirm co-occupancy of STAT1 and NF-κB on the iNOS promoter in LPS-stimulated cells.
- siRNA knockdown : Silence STAT1 or NF-κB subunits (e.g., p65) and measure residual iNOS expression after this compound treatment .
Methodological Considerations
-
Key assays for mechanistic studies :
-
Critical controls :
Unresolved Research Gaps
- Crosstalk with other STAT isoforms : Does this compound affect STAT3/STAT5 in cancer-associated inflammation?
- Long-term toxicity : Chronic exposure effects on immune cell homeostasis in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
